

Application Notes and Protocols for Dehydrobruceantarin and Related Quassinoids

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Compound of Interest

Compound Name: Dehydrobruceantarin

Cat. No.: B15470672

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Introduction

These application notes provide a comprehensive overview of the sensitivity of various cancer cell lines to treatment with quassinoids isolated from *Brucea javanica*, with a focus on Dehydrobruceine B and Bruceine D. While the term "**Dehydrobruceantarin**" is not commonly found in the reviewed scientific literature, it is likely that it refers to or is structurally related to these well-studied cytotoxic compounds. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these natural products.

Data Presentation: Cell Line Sensitivity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Bruceine D in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (μM) | Treatment Duration (hours) |
|-----------|---------------------------------|---------------------|----------------------------|
| A549 | Non-Small Cell Lung Cancer | 1.01 ± 0.11 (μg/ml) | 72 |
| H1650 | Non-Small Cell Lung Cancer | 1.19 ± 0.07 (μg/ml) | 72 |
| PC-9 | Non-Small Cell Lung Cancer | 2.28 ± 1.54 (μg/ml) | 72 |
| HCC827 | Non-Small Cell Lung Cancer | 6.09 ± 1.83 (μg/ml) | 72 |
| H460 | Non-Small Cell Lung Cancer | 0.5 | 48 |
| A549 | Non-Small Cell Lung Cancer | 0.6 | 48 |
| MCF-7 | Breast Cancer (ER+) | 9.5 ± 7.7 | 72 |
| Hs 578T | Breast Cancer (Triple-Negative) | 0.71 ± 0.05 | 72 |

Note: IC50 values for Dehydrobruceine B are less frequently reported in the literature, which focuses more on its mechanistic aspects. Studies indicate it decreases cell viability in A549 and NCI-H292 lung cancer cells.^[1]

Signaling Pathways

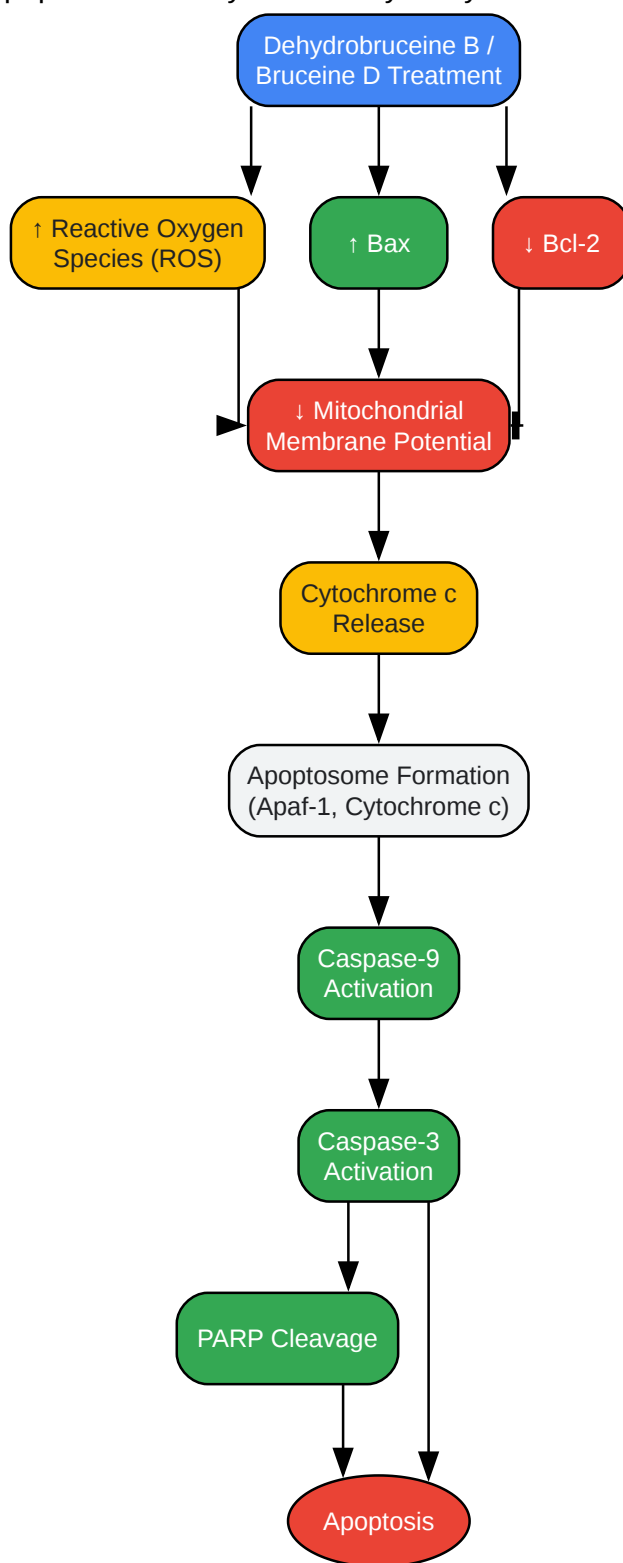
Dehydrobruceine B and Bruceine D exert their cytotoxic effects primarily through the induction of apoptosis via the mitochondrial-dependent (intrinsic) pathway.

Mitochondrial Apoptosis Pathway

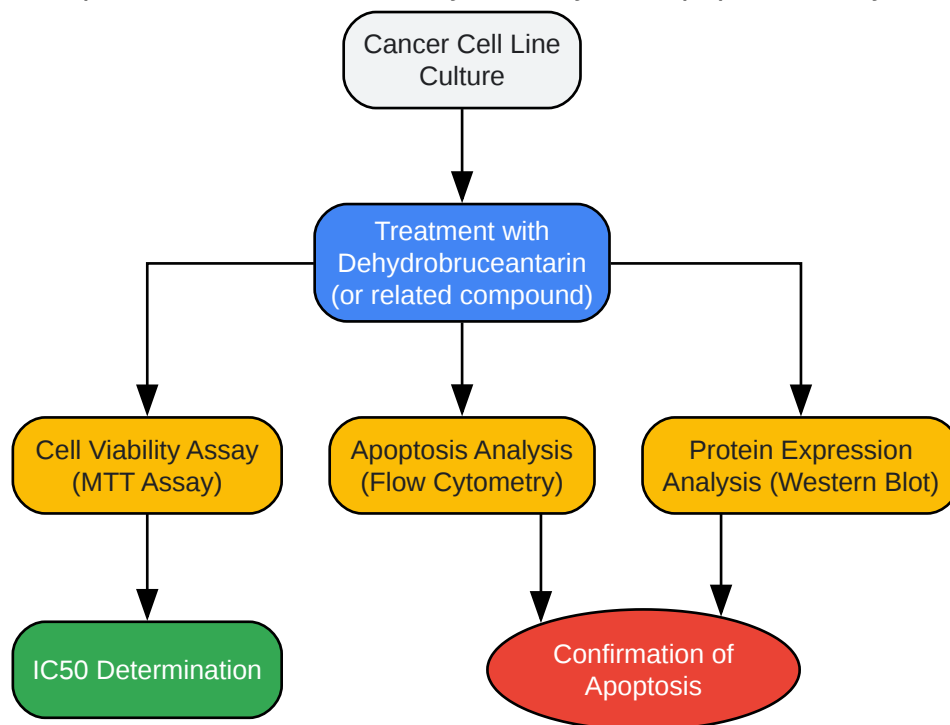
Dehydrobruceine B has been shown to induce apoptosis in A549 and NCI-H292 lung cancer cells.^[1] This process involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent cleavage of caspase-9 and caspase-3,

ultimately leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[1] Similarly, Bruceine D induces apoptosis in various cancer cells, including pancreatic and non-small cell lung cancer, through the mitochondrial pathway, which is associated with the generation of reactive oxygen species (ROS).[2]

Mitochondrial Apoptosis Pathway Induced by Dehydrobruceine B / Bruceine D



Experimental Workflow for Cytotoxicity and Apoptosis Analysis



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References

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- 2. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
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